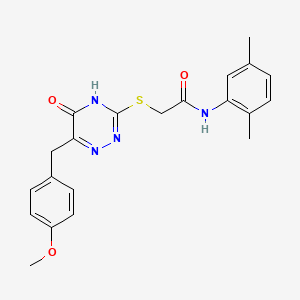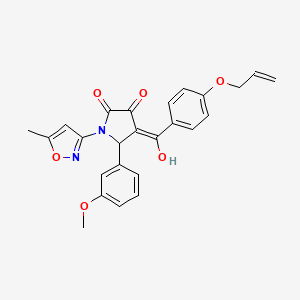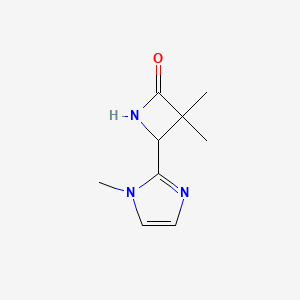
4-(4-Methylbenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbenzyl compounds are a class of organic compounds that contain a benzyl group with a methyl substituent . They are used in laboratory chemicals and are not recommended for food, drug, pesticide or biocidal product use .
Synthesis Analysis
The synthesis of 4-Methylbenzyl compounds often involves the use of benzaldehyde, 4-methyl- as a starting material . FTIR, NMR and HRMS analytical techniques are used for the identification of functional groups and confirmation of structure .Molecular Structure Analysis
The molecular structure of 4-Methylbenzyl compounds can be analyzed using various techniques such as Infrared Spectrum, Mass spectrum (electron ionization), UV/Visible spectrum, and Gas Chromatography .Chemical Reactions Analysis
4-Methylbenzyl compounds can undergo various chemical reactions. For example, alkyl side chains are activated towards oxidation at the benzylic position, because free radicals are stabilized at that position through resonance .Physical And Chemical Properties Analysis
4-Methylbenzyl compounds have a clear colorless to light yellow appearance with a refractive index of 1.5170 to 1.5195 (20°C, 589 nm) . The density of these compounds is 0.952 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Conformational Studies and Reactions
A study conducted by Cadenas-Pliego et al. (1994) focused on the synthesis of new chiral heterocycles, including 5-[(R)-(+)-1′-methylbenzyl]-1,3,5-dithiazine. This research highlighted the conformational equilibrium of these compounds and their reactions with borane, offering insights into their potential applications in stereoselective synthesis and chemical reactivity (Cadenas-Pliego et al., 1994).
Antiviral Activity
Research by Golankiewicz et al. (1995) synthesized benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives to evaluate their antiviral activity. The study emphasized the significance of benzyl and thio structural units in selective biological activity, suggesting potential applications in antiviral drug development (Golankiewicz et al., 1995).
HCV NS5B Polymerase Inhibitors
Ellis et al. (2008) discovered 4-(1,1-Dioxo-1,4-dihydro-1lambda(6)-benzo[1,4]thiazin-3-yl)-5-hydroxy-2H-pyridazin-3-one analogs as potent inhibitors of HCV NS5B polymerase. This research contributes to the development of new therapeutic agents for treating hepatitis C virus (HCV) infections (Ellis et al., 2008).
Development of Novel Tricycles
Li et al. (2007) reported the development of novel tricycles based on 4H-benzo[1,4]thiazin-3-one. These tricycles integrate privileged structures into one skeleton, which could be of interest in the field of medicinal chemistry and drug design (Li et al., 2007).
Crystal Structure Analysis
Wouters et al. (2002) conducted a study on the crystal structures of 4-methyl-2-[N-(3,4-methylenedioxybenzylidene)hydrazino]thiazole and its reduction product. This research provides valuable information for understanding the structural properties of these compounds, which can be crucial in the development of new materials or pharmaceuticals (Wouters et al., 2002).
Synthesis of 1,3,4-Thiadiazole Derivatives
Gür et al. (2020) synthesized a series of Schiff bases derived from 1,3,4-thiadiazole-2-amine, demonstrating their DNA protective ability and antimicrobial activity. This highlights the potential of these compounds in pharmaceutical applications, particularly in anti-cancer and anti-bacterial therapies (Gür et al., 2020).
Inhibitors of Cholesterol Esterase and Acetylcholinesterase
Pietsch and Gütschow (2005) investigated thieno[1,3]oxazin-4-ones and thieno[1,3]thiazin-4-ones as inhibitors of cholesterol esterase and acetylcholinesterase. This study contributes to the understanding of these compounds' roles in potentially treating diseases related to enzyme dysfunction (Pietsch & Gütschow, 2005).
Safety and Hazards
Zukünftige Richtungen
The future directions of 4-Methylbenzyl compounds could involve further exploration of their synthesis, structural, spectral, and third-order nonlinear optical properties . They could also be used as ligand precursors for the formation of bidentate Schiff base ligands applied in metal coordination .
Eigenschaften
IUPAC Name |
4-[(4-methylphenyl)methyl]-1-oxo-1,4-thiazinane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-9-2-4-10(5-3-9)6-13-11(14)7-17(16)8-12(13)15/h2-5H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMPUCZEPZEPST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)CS(=O)CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2599701.png)
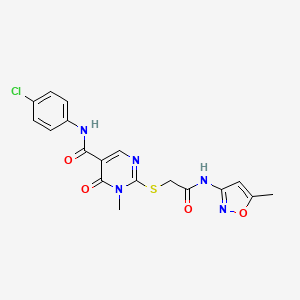
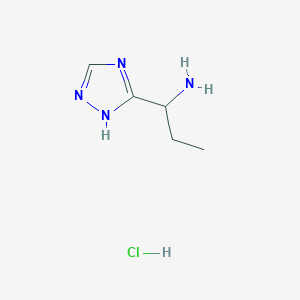
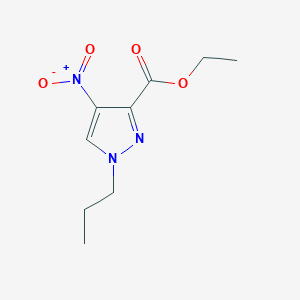


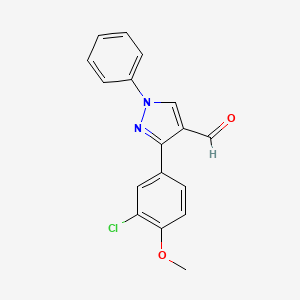
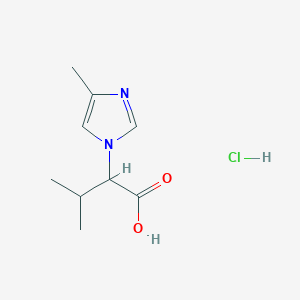
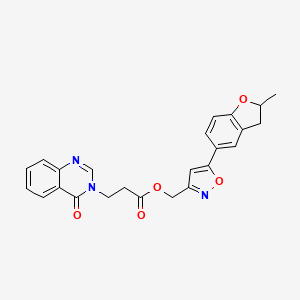
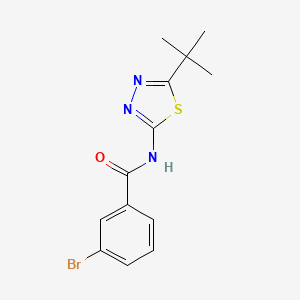
![N-(3-chlorophenyl)-4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2599718.png)
